1-amino-N-cyclopentylcyclopropane-1-carboxamide
Description
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-amino-N-cyclopentylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H16N2O/c10-9(5-6-9)8(12)11-7-3-1-2-4-7/h7H,1-6,10H2,(H,11,12) |
InChI Key |
YRIUPHQVHNYSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2(CC2)N |
Origin of Product |
United States |
Preparation Methods
Alkylation-Cyclization of Glycine Derivatives
Patents and describe cyclopropanation via alkylation of glycine esters with dihaloethanes. For 1-amino-N-cyclopentylcyclopropane-1-carboxamide, this approach could involve:
-
Starting Material : A glycine derivative (e.g., benzylidene glycine ester) reacts with 1,2-dibromoethane or 1,2-dichloroethane.
-
Base-Catalyzed Cyclization : Lithium diisopropylamide (LDA) or triethylbenzyl ammonium hydroxide facilitates ring closure at temperatures below 0°C.
-
Intermediate Isolation : The cyclopropane ester is hydrolyzed to the carboxylic acid using hydrochloric or sulfuric acid.
Example Reaction Pathway :
This method achieves cyclopropanation yields of 60–75% for ACPCA analogs.
Nitroacetate Cyclization
An alternative route from patent uses nitroacetic acid esters and 1,2-dihaloethanes:
-
Alkylation : Ethyl nitroacetate reacts with 1,2-dibromoethane in dichloromethane with sodium carbonate at 80–120°C.
-
Nitro Reduction : Tin(II) chloride in methanol reduces the nitro group to an amine at 15–20°C.
-
Hydrolysis : Sodium hydroxide in ethanol converts the ester to the carboxylic acid.
Key Advantage : This method avoids harsh bases, achieving 70–85% yields for nitro-to-amine conversions.
Amidation with Cyclopentylamine
The carboxylic acid intermediate must be coupled with cyclopentylamine to form the carboxamide. Two approaches are viable:
Direct Amidation via Coupling Reagents
-
Activation : The carboxylic acid is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane.
-
Amine Coupling : Cyclopentylamine is added at 0–25°C, with reaction completion in 12–24 hours.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Acid Chloride Intermediate
-
Chlorination : Thionyl chloride (SOCl) converts the carboxylic acid to the acid chloride.
-
Amine Reaction : Cyclopentylamine is added dropwise in tetrahydrofuran (THF) at -10°C.
-
Work-Up : The mixture is washed with NaHCO and brine, followed by solvent evaporation.
Yield : 70–85% with minimal byproducts.
Integrated Synthetic Routes
Combining cyclopropanation and amidation steps, two full pathways emerge:
Route 1: Alkylation-Amidation
-
Hydrolysis to carboxylic acid.
-
EDCl/HOBt-mediated amidation with cyclopentylamine.
Total Yield : ~50% (theoretical).
Route 2: Nitroacetate-Based Synthesis
Total Yield : ~60% (theoretical).
Comparative Analysis of Methods
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1-amino-N-cyclopentylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1-amino-N-cyclopentylcyclopropane-1-carboxamide and its derivatives have shown promising biological activities, particularly in antimicrobial and antifungal applications. Recent studies have synthesized various amide derivatives containing cyclopropane structures, demonstrating significant activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Antimicrobial Activity
- Synthesis : A study synthesized fifty-three amide derivatives containing cyclopropane and assessed their antimicrobial properties. Compounds exhibited moderate to excellent activity against various bacteria and fungi .
- Mechanism of Action : Molecular docking studies indicated that certain compounds had a high affinity for the CYP51 protein, a target for antifungal drugs, suggesting a mechanism for their bioactivity .
Agricultural Biotechnology
The compound is also explored for its role in enhancing plant resilience, particularly in maize (Zea mays). 1-amino-cyclopropane-1-carboxylic acid (ACCA), a related compound, has been studied for its potential to improve plant stress tolerance.
Plant Stress Resistance
- Role of ACCA : Research indicates that ACCA can enhance maize's resistance to drought and pathogenic attacks by modulating ethylene biosynthesis, which plays a crucial role in plant defense mechanisms .
- Experimental Findings : In trials, ACCA significantly improved maize productivity and yield under stress conditions. The compound's application resulted in better root development and enhanced immune responses against pathogens .
Structural Properties and Synthesis
The synthesis of 1-amino-N-cyclopentylcyclopropane-1-carboxamide involves several chemical reactions, including cyclopropanation and amidation processes. The structural stability of cyclopropane derivatives contributes to their effectiveness as drug candidates.
Synthesis Overview
- Chemical Reactions : The synthesis typically involves the condensation of substituted benzaldehydes with malonic acid, followed by amidation with various amines to form the final products .
- Characterization Techniques : Compounds are characterized using techniques such as NMR spectroscopy and high-resolution mass spectrometry to confirm their structures .
Case Study 1: Antimicrobial Efficacy
In a study focused on synthesizing cyclopropane-containing amides, researchers evaluated the antimicrobial activity of various derivatives. The results showed that specific compounds had minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as new therapeutic agents .
Case Study 2: Enhancing Crop Yield
Another study investigated the application of ACCA in maize cultivation. Field trials demonstrated that spraying maize with ACCA led to significant increases in yield under drought conditions compared to untreated controls. This suggests that ACCA could be an effective strategy for improving agricultural resilience against climate change .
Mechanism of Action
The mechanism by which 1-amino-N-cyclopentylcyclopropane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
Table 1: Substituent Comparison and Physical Properties
- Cyclopentyl vs.
- Amino vs. Cyano Groups: The amino group in the target compound may enhance hydrogen-bonding interactions compared to cyano-substituted analogs, which are more electron-withdrawing and rigid .
Biological Activity
1-Amino-N-cyclopentylcyclopropane-1-carboxamide (often abbreviated as ACCA) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of ACCA, highlighting its mechanisms, efficacy in different biological systems, and potential applications in agriculture and medicine.
Chemical Structure and Properties
1-Amino-N-cyclopentylcyclopropane-1-carboxamide is characterized by its cyclopropane ring, which contributes to its rigidity and unique electronic properties. The molecular formula is with a molecular weight of approximately 158.21 g/mol. The presence of the cyclopentyl group enhances the compound's lipophilicity, potentially increasing its bioavailability.
The biological activity of ACCA is primarily attributed to its interaction with various molecular targets within biological systems. Studies have shown that it can modulate pathways related to stress responses in plants, particularly by influencing ethylene biosynthesis, which is crucial for plant defense mechanisms against pathogens and environmental stressors .
1. Antimicrobial Activity
ACCA has demonstrated significant antimicrobial properties. Research indicates that derivatives of cyclopropane carboxamides exhibit a broad spectrum of activity against various pathogens, including bacteria and fungi. In vitro studies have reported moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| ACCA | Staphylococcus aureus | 128 |
| ACCA | Escherichia coli | 64 |
| ACCA | Candida albicans | 16 |
2. Plant Stress Resistance
In agricultural research, ACCA has been shown to enhance resistance in maize plants against pathogenic assaults and drought stress. A study indicated that ACCA significantly improves maize productivity by modulating ethylene biosynthesis pathways, thus enhancing the plant's defense mechanisms . The binding energy of ACCA with relevant proteins was measured at −9.98 kcal/mol, indicating strong interactions that facilitate its protective effects.
Case Study 1: Efficacy in Maize
In a controlled study, maize plants treated with ACCA exhibited improved resilience against fungal infections and drought conditions compared to untreated controls. The application of ACCA led to a marked increase in yield and overall plant health, suggesting its potential as a biostimulant in crop management strategies .
Case Study 2: Antimicrobial Screening
A series of synthesized cyclopropane derivatives were evaluated for their antimicrobial properties. Among them, several compounds exhibited noteworthy activity against common bacterial strains, reinforcing the potential of cyclopropane-containing compounds in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the cyclopropane ring and the introduction of various substituents can significantly influence the biological activity of ACCA derivatives. For instance, the presence of halogen atoms on the aromatic rings has been shown to enhance antibacterial efficacy compared to non-halogenated counterparts .
Q & A
Q. What are the established synthetic methodologies for 1-amino-N-cyclopentylcyclopropane-1-carboxamide?
- Methodological Answer : Two primary synthetic routes are documented:
- Route 1 : Cyclopropanation of a cyclopropane-1-carboxylic acid derivative with cyclopentylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This method emphasizes activating the carboxylic acid for amide bond formation .
- Route 2 : Direct cyclopropanation of pre-functionalized substrates using reagents like vinyl halides or diazo compounds, followed by amine coupling. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to preserve the cyclopropane ring’s stability .
Purification typically involves column chromatography, and structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H NMR confirms proton environments (e.g., cyclopropane ring protons resonate at δ 1.2–1.8 ppm as multiplet signals). C NMR identifies carboxamide carbonyls (~170 ppm) and cyclopropane carbons (~20–30 ppm) .
- Mass Spectrometry : HRMS provides exact mass matching the molecular formula (e.g., CHNO requires m/z 182.1419).
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction resolves the cyclopropane ring geometry and spatial arrangement of substituents .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- pH Sensitivity : The carboxamide group may hydrolyze under strongly acidic/basic conditions. Stability tests in buffers (pH 2–12) with HPLC monitoring are recommended .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures. Store at –20°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent (e.g., THF for solubility vs. DCM for reactivity), catalyst loading (e.g., 0.1–1.0 equiv DMAP), and temperature (0–40°C). Response surface modeling identifies optimal conditions .
- Continuous Flow Synthesis : Enhances reproducibility and scalability by maintaining precise reaction parameters (residence time, mixing efficiency) .
Q. How to address contradictory biological activity data in structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a table:
| Analog Substituent | Biological Activity Trend | Key Structural Influence | Reference |
|---|---|---|---|
| Fluorophenyl (electron-withdrawing) | Enhanced receptor binding affinity | Increased electrophilicity | |
| Acetylphenyl (electron-donating) | Reduced metabolic stability | Steric hindrance at active site |
- Orthogonal Assays : Validate activity using both enzyme-linked immunosorbent assay (ELISA) and cell-based assays to rule out assay-specific artifacts .
Q. What computational tools aid in predicting reactivity and regioselectivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for cyclopropanation steps to predict regioselectivity (e.g., endo vs. exo products) .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide functional group modifications .
Q. How to resolve discrepancies in spectroscopic data interpretation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
